1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one
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Overview
Description
1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group, an ethoxy group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one typically involves the bromination of a precursor compound followed by further functionalization. One common method includes the bromination of 2-ethoxybenzyl alcohol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to attach the propanone moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Condensation Reactions: The carbonyl group in the propanone moiety can engage in condensation reactions with suitable nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzyl derivatives.
Scientific Research Applications
1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through its functional groups, influencing various molecular pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the carbonyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(5-(Methyl)-2-ethoxyphenyl)propan-2-one: Lacks the halogen substituent, affecting its reactivity and applications.
Uniqueness: 1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and related fields.
Properties
Molecular Formula |
C12H15BrO2 |
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Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H15BrO2/c1-3-15-12-5-4-10(8-13)7-11(12)6-9(2)14/h4-5,7H,3,6,8H2,1-2H3 |
InChI Key |
FCLIRTVJLQMVQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CBr)CC(=O)C |
Origin of Product |
United States |
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